Cas no 1031926-93-8 (3-(1-Aminoethyl)-6-chloropyridazine, N-CBZ protected)

3-(1-Aminoethyl)-6-chloropyridazine, N-CBZ protected structure
1031926-93-8 structure
商品名:3-(1-Aminoethyl)-6-chloropyridazine, N-CBZ protected
CAS番号:1031926-93-8
MF:C14H14ClN3O2
メガワット:291.732861995697
CID:4568718

3-(1-Aminoethyl)-6-chloropyridazine, N-CBZ protected 化学的及び物理的性質

名前と識別子

    • 3-(1-Aminoethyl)-6-chloropyridazine, N-CBZ protected
    • Benzyl [1-(6-chloorpyridazin-3-yl)ethyl]carbamate
    • Carbamic acid, N-[1-(6-chloro-3-pyridazinyl)ethyl]-, phenylmethyl ester
    • インチ: 1S/C14H14ClN3O2/c1-10(12-7-8-13(15)18-17-12)16-14(19)20-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,16,19)
    • InChIKey: CNPYEQCURFURAL-UHFFFAOYSA-N
    • ほほえんだ: C(OCC1=CC=CC=C1)(=O)NC(C1=NN=C(Cl)C=C1)C

3-(1-Aminoethyl)-6-chloropyridazine, N-CBZ protected 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
OR14950-100mg
3-(1-Aminoethyl)-6-chloropyridazine, N-CBZ protected
1031926-93-8
100mg
£164.00 2023-09-02
Apollo Scientific
OR14950-250mg
3-(1-Aminoethyl)-6-chloropyridazine, N-CBZ protected
1031926-93-8
250mg
£274.00 2023-09-02

3-(1-Aminoethyl)-6-chloropyridazine, N-CBZ protected 関連文献

3-(1-Aminoethyl)-6-chloropyridazine, N-CBZ protectedに関する追加情報

3-(1-Aminoethyl)-6-chloropyridazine, N-CBZ Protected: An Overview of CAS No. 1031926-93-8

3-(1-Aminoethyl)-6-chloropyridazine, N-CBZ protected (CAS No. 1031926-93-8) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a chloro group and an N-CBZ (carbobenzyloxy) protected aminoethyl group. The N-CBZ protection is crucial for maintaining the stability and reactivity of the amino group during various synthetic processes.

The pyridazine ring, a six-membered heterocyclic compound containing two nitrogen atoms, is known for its biological activity and has been extensively studied in the development of pharmaceuticals. The presence of the chloro substituent on the pyridazine ring enhances the compound's lipophilicity, which can improve its bioavailability and cellular uptake. The N-CBZ protected aminoethyl group provides a versatile handle for further functionalization, making this compound an attractive starting material for the synthesis of more complex molecules.

Recent research has highlighted the potential of 3-(1-Aminoethyl)-6-chloropyridazine, N-CBZ protected in various therapeutic areas. For instance, studies have shown that compounds derived from this scaffold exhibit potent anti-inflammatory and anti-cancer properties. One notable study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could effectively inhibit key enzymes involved in inflammatory pathways, such as COX-2 and LOX. This makes it a promising lead for the development of new anti-inflammatory drugs.

In the realm of cancer research, 3-(1-Aminoethyl)-6-chloropyridazine, N-CBZ protected has shown potential as a scaffold for designing novel anticancer agents. A study published in Cancer Research reported that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action involves the disruption of cellular signaling pathways and induction of apoptosis in cancer cells.

The synthetic versatility of 3-(1-Aminoethyl)-6-chloropyridazine, N-CBZ protected is another key factor contributing to its importance in pharmaceutical research. The N-CBZ protection can be easily removed under mild conditions, allowing for the introduction of various functional groups to tailor the compound's properties for specific applications. This flexibility has led to its use in combinatorial chemistry approaches, where large libraries of derivatives can be rapidly synthesized and screened for biological activity.

In addition to its therapeutic potential, 3-(1-Aminoethyl)-6-chloropyridazine, N-CBZ protected has also been explored for its utility as a chemical probe in biological studies. Its ability to selectively interact with specific protein targets makes it valuable for elucidating molecular mechanisms and validating therapeutic hypotheses. For example, researchers have used this compound to investigate the role of specific enzymes in disease pathways, providing insights that could inform drug discovery efforts.

The safety and stability of 3-(1-Aminoethyl)-6-chloropyridazine, N-CBZ protected are important considerations for its use in both research and development settings. Studies have shown that this compound is stable under standard laboratory conditions and can be stored without significant degradation. However, proper handling and storage practices should be followed to ensure its integrity and effectiveness.

In conclusion, 3-(1-Aminoethyl)-6-chloropyridazine, N-CBZ protected (CAS No. 1031926-93-8) is a valuable compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features and synthetic versatility make it an attractive starting material for the development of novel therapeutics. Ongoing research continues to uncover new possibilities for this compound, solidifying its position as a key player in the field.

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